2-(3,4-Dichlorobenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

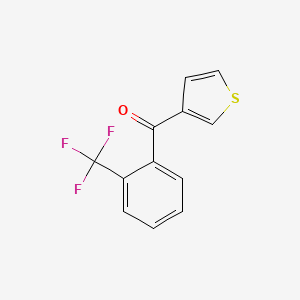

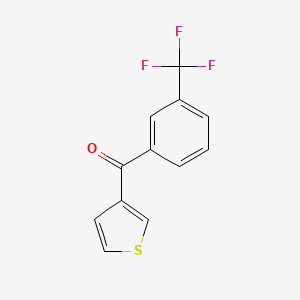

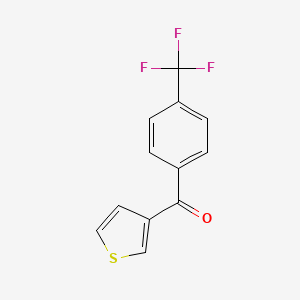

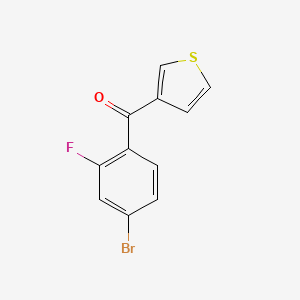

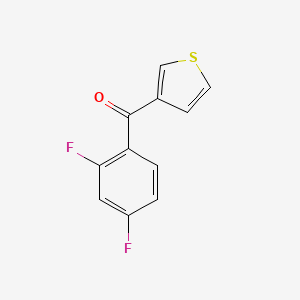

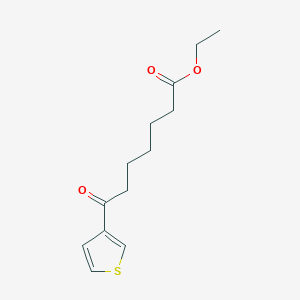

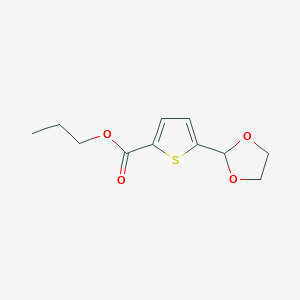

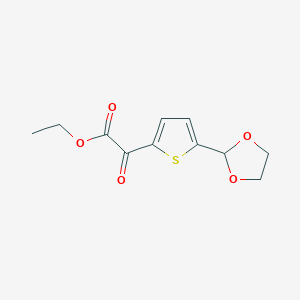

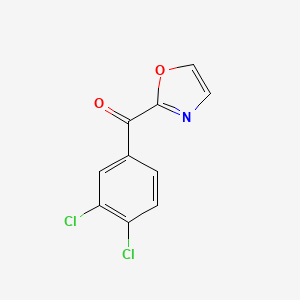

“2-(3,4-Dichlorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5Cl2NO2 . It is a type of oxazole, which is a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

Oxazoles, including “this compound”, can be synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . Another synthetic strategy involves the use of 2-aminophenol as a precursor .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one oxygen atom and one nitrogen atom . The molecular weight of this compound is 242.05 g/mol.

Chemical Reactions Analysis

Oxazoles, including “this compound”, are known to undergo a variety of chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 69 °C . It is a stable liquid at room temperature .

Scientific Research Applications

Coordination Chemistry and Asymmetric Organic Syntheses :

- Oxazoline ligands, including derivatives of oxazoles, have been utilized in transition metal-catalyzed asymmetric organic syntheses. They demonstrate versatility in ligand design, ease of synthesis from available precursors, and modulation of chiral centers (Gómez, Muller, & Rocamora, 1999).

Synthesis of Oxazole Derivatives :

- Gold-catalyzed oxidation strategies have been applied to synthesize 2,4-oxazole, an important structural motif in various natural products. The use of bidentate ligands in this process aids in achieving smoother reactions and potentially opens new opportunities in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

- There is significant interest in synthesizing various oxazole derivatives due to their wide spectrum of biological activities, including therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).

Biological Activities and Pharmaceutical Applications :

- Oxazole-based compounds are extensively studied for their anticancer properties, given their ability to interact with different enzymes and receptors. Their structural and chemical diversity makes them significant targets for anti-cancer research and drug discovery (Chiacchio et al., 2020).

- The synthesis and application of oxazole-based medicinal drugs cover a range of diseases, demonstrating their versatility and potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Material Science Applications :

- Oxazoles have been studied for their electro-optical and charge transport properties, making them suitable for use in organic light emitting diodes, thin film transistors, and photovoltaic materials (Irfan et al., 2018).

Safety and Hazards

The safety data sheet for “2-(3,4-Dichlorobenzoyl)oxazole” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific mode of action can depend on the particular biological target and the environment in which the compound is acting.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological pathways due to their broad spectrum of biological activities . The exact pathways affected would depend on the specific biological target and the context of the biological system.

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological activities . The specific results of action would depend on the particular biological target and the context of the biological system.

properties

IUPAC Name |

(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHVHSGZNNQCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642113 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-26-4 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.